Dfhbi 1T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DFHBI 1T es una sonda de fluorescencia activada por aptámeros de ARN que es permeable a la membrana. Sus espectros de fluorescencia están optimizados para la obtención de imágenes de células vivas utilizando el filtro GFP. Cuando se une a aptámeros de ARN (como Spinach, Spinach2, iSpinach o Broccoli), this compound emite fluorescencia específica mientras mantiene una baja fluorescencia de fondo .

Métodos De Preparación

DFHBI 1T se puede sintetizar a través de los siguientes pasos:

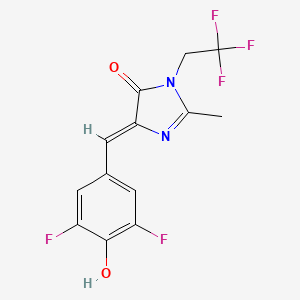

Estructura Química: this compound es un derivado de 1,1,1-trifluoroetil del fluoróforo DFHBI.

Rutas de Síntesis: La ruta de síntesis implica la introducción del grupo trifluoroetil al compuesto DFHBI original.

Condiciones de Reacción: Las condiciones de reacción específicas y los reactivos son propietarios, pero el compuesto está disponible comercialmente.

Producción Industrial: Los métodos de producción a escala industrial no se divulgan ampliamente, pero this compound está disponible para fines de investigación.

Análisis De Reacciones Químicas

Aptamer Binding-Induced Fluorescence Activation

DFHBI-1T exhibits negligible fluorescence in free form but undergoes a 1,000-fold fluorescence enhancement upon binding to RNA aptamers like Spinach2, Broccoli, and Squash . Key interactions include:

- Hydrogen bonding : The phenolate oxygen of DFHBI-1T forms direct and water-mediated hydrogen bonds with 2'-OH groups of aptamer nucleotides (e.g., G26 in Squash) .

- Stacking interactions : The phenyl and imidazolone rings stack with non-canonical base pairs (e.g., U15- A69 and U39- A48 in Squash) .

- Anion-π interactions : The trifluoromethyl group participates in fluorine-mediated contacts with RNA bases .

Table 1: Aptamer Binding Affinities

| Aptamer | Dissociation Constant (K<sub>d</sub>) | Fluorescence Enhancement (Fold) | Source |

|---|---|---|---|

| Squash | 45 nM | ~1,000 | |

| Broccoli | 360 nM | 500–800 | |

| Baby Spinach | 4.4 µM | 200 |

Substituent-Dependent Fluorescence Modulation

The trifluoromethyl group critically influences fluorescence properties:

- Electron-withdrawing effect : Replacement with a methyl group (DFHBI-1E) reduces fluorescence intensity by 55% and causes a 10 nm bathochromic shift .

- Thermodynamic stability : Isothermal titration calorimetry (ITC) shows comparable ΔG values for DFHBI-1T (−8.2 kcal/mol) and DFHBI-1E (−7.9 kcal/mol), indicating minor contributions to binding affinity .

Table 2: Substituent Impact on Fluorescence

| Compound | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Relative Brightness |

|---|---|---|---|

| DFHBI-1T | 482 | 505 | 100% |

| DFHBI-1E | 478 | 515 | 45% |

| DFHBI | 469 | 501 | 30% |

Ionic Strength

- Broccoli-DFHBI-1T retains 80% fluorescence in 2 M NaClO<sub>4</sub> but drops to 6% at 5 M .

- Fluorescence correlates with aptamer folding stability, which is disrupted at extreme ionic strengths .

Cellular Conditions

- Optimal DFHBI-1T concentration for bacterial imaging: 80–160 µM .

- Fluorescence signal depends on aptamer expression levels, requiring high-copy plasmids (e.g., pRO1600_ColE1) in E. coli .

Competitive Binding with Thioflavin T (ThT)

- ThT displaces DFHBI-1T from Squash with IC<sub>50</sub> = 12 µM .

- Both fluorophores target hydrophobic pockets, but DFHBI-1T shows higher specificity for structured RNA .

Photophysical Dynamics

Aplicaciones Científicas De Investigación

RNA Imaging and Sensing

DFHBI-1T has been primarily utilized for RNA imaging in living cells. It binds to RNA aptamers, allowing researchers to visualize RNA dynamics in real-time. For instance, the Squash:DFHBI-1T complex has been developed as a near-infrared sensor for detecting non-coding RNAs and small molecules in mammalian cells . This application is pivotal for studying gene expression and RNA modifications.

Case Study:

A study demonstrated the use of DFHBI-1T in combination with the Broccoli aptamer to monitor RNA modifications by methyltransferases. The results showed a three-fold increase in fluorescence when using a modified aptamer, indicating the compound's effectiveness as a tool for high-throughput screening of RNA-modifying enzymes .

Fluorescent RNA Aptamers

DFHBI-1T serves as a fluorescent reporter in RNA light-up aptamers. These aptamers mimic green fluorescent proteins and are used to characterize biological processes within living cells. The high signal-to-noise ratio of DFHBI-1T enhances its suitability for transcriptional reporters, enabling detailed gene expression analysis .

Data Table 1: Fluorescence Properties of DFHBI-1T with Different Aptamers

| Aptamer | Peak Excitation (nm) | Peak Emission (nm) | Binding Affinity (Kd) |

|---|---|---|---|

| Spinach2 | 482 | 505 | 45 nM |

| Broccoli | 482 | 505 | Not specified |

| Squash | 482 | 654 | Not specified |

Antimicrobial Research

Recent studies have explored the use of DFHBI-1T in microbial systematics, where it aids in identifying and characterizing microbial species through fluorescence-based methods. The compound has shown potential against various bacterial strains, enhancing the detection capabilities of antimicrobial agents .

Case Study:

Research indicated that combining DFHBI-1T with secondary metabolites from marine bacteria resulted in improved antimicrobial activity against resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its utility in developing new therapeutic strategies .

Technical Considerations

When utilizing DFHBI-1T for live-cell imaging, it is essential to optimize its concentration to achieve maximum fluorescence without cytotoxic effects. Studies have identified optimal concentrations ranging from 80 to 160 μM for effective imaging without impacting cell viability .

Mecanismo De Acción

El mecanismo exacto por el cual DFHBI 1T interactúa con los aptámeros de ARN sigue siendo un área activa de investigación. Probablemente implica una unión específica a las estructuras secundarias del ARN, lo que lleva a la activación de la fluorescencia.

Comparación Con Compuestos Similares

DFHBI 1T destaca por su permeabilidad a la membrana y sus propiedades específicas de unión al ARN. Los compuestos similares incluyen DFHBI-2T, que comparte características estructurales pero difiere en las propiedades de fluorescencia .

Actividad Biológica

DFHBI 1T is a fluorogenic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore, primarily used for imaging RNA in living cells. Its biological activity is characterized by its ability to bind specifically to RNA aptamers, such as Spinach2 and Broccoli, leading to fluorescence activation. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits fluorescence when bound to specific RNA aptamers. The binding affinity varies among different aptamers, with a notable dissociation constant (Kd) of approximately 45 nM for the Squash aptamer and around 0.32 µM for the Lettuce aptamer . The fluorescence characteristics of this compound include:

- Peak Excitation Maxima : 482 nm

- Peak Emission : 505 nm when bound to Spinach2

- Fluorescence Activation : Enhanced specificity and reduced background fluorescence compared to other fluorophores .

Comparative Binding Affinities

The following table summarizes the binding affinities of this compound with various RNA aptamers:

| Aptamer | Dissociation Constant (Kd) | Fluorescence Activation |

|---|---|---|

| Spinach2 | Not specified | High |

| Broccoli | Not specified | Moderate |

| Squash | 45 nM | High |

| Lettuce | 0.32 µM | High |

Case Study: Fluorescence Activation in Living Cells

In a study conducted by Passalacqua et al., the effects of this compound on RNA aptamers were evaluated across various concentrations. The optimal concentration for fluorescence activation was determined to be between 80 and 160 µM, with significant fluorescence observed at concentrations above 40 µM . Importantly, this compound was found to be non-cytotoxic at varying concentrations, indicating its suitability for live-cell imaging applications.

Mutagenesis Studies

Further investigations into the structural dynamics of this compound binding revealed critical nucleobases that interact with the chromophore. For instance, mutations at specific positions in the Lettuce aptamer significantly affected fluorescence intensity, demonstrating that precise interactions are crucial for optimal performance . The study highlighted that certain mutations could enhance brightness by up to 45% compared to canonical constructs.

Applications in Biotechnological Research

This compound is extensively utilized in various biotechnological applications:

- RNA Imaging : Its ability to selectively bind RNA allows researchers to visualize RNA dynamics in real-time within living cells.

- Gene Expression Studies : By employing high-copy plasmids, significant activation of fluorescence signals can be achieved, facilitating gene expression analysis .

- Development of Fluorogenic Aptamers : The compound plays a pivotal role in developing new fluorogenic aptamers with improved stability and fluorescence properties .

Propiedades

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYCLBWNRONMQC-WMZJFQQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.